molecular formula C4H8Cl2N4O2 B2545671 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride CAS No. 1909319-29-4

2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride

Cat. No. B2545671
CAS RN: 1909319-29-4
M. Wt: 215.03
InChI Key: RAXKJBUAQKHPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride” is a chemical compound with the molecular formula C4H8Cl2N4O2 and a molecular weight of 215.03 . It is available for research use only.


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . The synthesis process can be challenging, but efficient methods have been developed, such as a metal-free process that features an efficient condensation for the triazole build-up under flow conditions .


Molecular Structure Analysis

The molecular structure of “2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride” includes a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . The structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. For instance, the synthesis of these compounds often involves cyclocondensation reactions . The development of new synthetic approaches for these compounds is an active area of research .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles, which include 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to attach two molecules together, often a biomolecule and a probe or label.

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can be used as a tool to explore biological systems.

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used as a fluorescent probe for imaging in biological systems.

Materials Science

1,2,3-triazoles are used in materials science . They can be used in the synthesis of new materials with improved properties.

Future Directions

The future directions for “2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride” and similar compounds could involve the development of more efficient and sustainable synthesis methods , as well as further exploration of their biological activities .

properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.2ClH/c5-4-6-2-8(7-4)1-3(9)10;;/h2H,1H2,(H2,5,7)(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXKJBUAQKHPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride

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